Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-
Description
Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- (IUPAC name: 1-(2,4,6-trimethylphenyl)-2-phenylethanone), commonly known as 2',4',6'-trimethylacetophenone or acetomesitylene, is a substituted acetophenone derivative. Its molecular formula is C₁₇H₁₈O (molecular weight: 238.33 g/mol) . The compound features a central ethanone group flanked by a phenyl ring and a mesitylene (2,4,6-trimethylphenyl) group. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science intermediates.
The compound is synthesized via Friedel-Crafts acylation of mesitylene with phenylacetyl chloride or through cross-coupling reactions. Its crystalline structure and stability under ambient conditions (avoiding strong oxidizers) are noted in industrial applications . Safety protocols emphasize avoiding skin/eye contact due to insufficient toxicological data .
Properties
CAS No. |
1889-72-1 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-phenyl-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O/c1-12-9-13(2)17(14(3)10-12)16(18)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
ASRAXLRGELKLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Route
The most common and classical method to prepare substituted acetophenones such as Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- involves Friedel-Crafts acylation. This method uses an acid chloride or anhydride derivative of the acyl group and an aromatic compound under Lewis acid catalysis.
-
- 2,4,6-Trimethylbenzene (mesitylene) as the aromatic substrate
- Phenylacetyl chloride or phenylacetyl anhydride as the acylating agent
-
- Aluminum chloride (AlCl3) or other Lewis acids such as FeCl3
-
- Anhydrous conditions, typically at low to moderate temperatures (0–50 °C)
- Solvent: Carbon disulfide, dichloromethane, or nitrobenzene
Mechanism:
The Lewis acid activates the acyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring of mesitylene at the para or ortho position relative to methyl groups, yielding the ketone.Outcome:
The reaction selectively introduces the phenylacetyl group onto the 2,4,6-trimethylphenyl ring, producing Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- with good yields (typically 60–85%).
Synthesis via α-Chloro Ketone Intermediate
An alternative preparative route involves the synthesis of an α-chloro ketone intermediate, 2-chloro-1-(2,4,6-trimethylphenyl)ethanone, which can then be converted to the target compound.
Step 1: Preparation of 2-chloro-1-(2,4,6-trimethylphenyl)ethanone
- React chloroacetic acid or chloroacetyl chloride with mesitylene under Friedel-Crafts conditions.
- Reference synthesis: Synthesis reported in literature (DOI: 10.1055/s-1974-23475) describes the reaction of chloroacetic acid with mesitylene catalyzed by Lewis acids to yield the α-chloro ketone intermediate.
Step 2: Nucleophilic substitution or coupling
- The α-chloro ketone can be reacted with phenyl nucleophiles (e.g., phenylmagnesium bromide or phenyl lithium) to substitute the chlorine with a phenyl group, forming the desired ketone.
-
- This two-step method allows for more control over substitution patterns and can be useful when direct Friedel-Crafts acylation is less selective.
Direct Coupling via Organometallic Reagents
Grignard or Organolithium Addition:
- Phenylmagnesium bromide or phenyl lithium reagents can be reacted with 2,4,6-trimethylbenzoyl chloride or related acyl derivatives to form the ketone.
- This method requires careful control of stoichiometry and temperature to avoid over-addition or side reactions.
-
- Anhydrous ether solvents (THF, diethyl ether)
- Low temperature (-78 °C to 0 °C) to control reactivity
-
- High purity ketone product with yields often exceeding 70%.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | Mesitylene + Phenylacetyl chloride | AlCl3 | 0–50 °C, anhydrous solvent | 60–85 | Classical, straightforward, scalable |
| α-Chloro Ketone Intermediate | Mesitylene + Chloroacetic acid | Lewis acid (AlCl3) | Moderate temp, anhydrous | 50–75 | Two-step, allows substitution control |
| Grignard/Organolithium Addition | 2,4,6-Trimethylbenzoyl chloride + PhMgBr | Grignard reagent | Low temp, anhydrous ether | 70–90 | High purity, requires strict conditions |
| Reductive Coupling (less common) | Aromatic aldehydes/ketones + phenyl sources | Metal catalysts (Pd, Ni) | Hydrogenation conditions | Variable | Less used, more complex |
Research Findings and Notes
- Selectivity: The presence of methyl groups at 2,4,6-positions on the aromatic ring directs electrophilic substitution to the available positions and stabilizes intermediates, favoring mono-substitution.
- Yield Optimization: Use of anhydrous conditions and controlled temperature is critical to maximize yield and minimize poly-substitution or side reactions.
- Purification: Products are typically purified by recrystallization or column chromatography; distillation is less common due to high boiling points (~372.5 °C).
- Industrial Scale: Friedel-Crafts acylation remains the preferred industrial method due to simplicity and cost-effectiveness. Continuous flow reactors can improve control and safety.
- Safety: Handling of Lewis acids and acyl chlorides requires strict moisture control and appropriate safety measures due to corrosiveness and reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of ethanone derivatives in anticancer research. For instance, compounds derived from ethanone have demonstrated activity against various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival. A study indicated that certain ethanone derivatives could induce apoptosis in cancer cells through the modulation of the NF-κB pathway .
2. Antioxidant Properties
The antioxidant capacity of ethanone derivatives has been explored in several research articles. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The antioxidant activity is often attributed to the presence of phenolic structures that stabilize free radicals .
3. Synthesis of Pharmaceutical Intermediates
Ethanone derivatives serve as important intermediates in the synthesis of various pharmaceuticals. For example, they can be used to synthesize anti-diabetic agents that selectively act on specific receptors with minimal side effects. The synthesis process typically involves condensation reactions followed by reduction steps to obtain the desired products .
Industrial Applications
1. Flavoring and Fragrance Industry
Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- is utilized in the flavoring and fragrance industries due to its aromatic properties. It contributes to the formulation of perfumes and flavor enhancers by providing a sweet floral scent that enhances product appeal.
2. Polymer Chemistry
In polymer chemistry, ethanone derivatives are employed as additives to improve the properties of polymers such as thermal stability and mechanical strength. These compounds can be incorporated into polymer matrices during manufacturing processes to enhance performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
1-(2,4,6-Trimethylphenyl)ethanone vs. 1-(2,4,6-Triisopropylphenyl)ethanone
The substitution of methyl groups with bulkier isopropyl groups significantly alters reactivity and crystallinity:
| Property | 1-(2,4,6-Trimethylphenyl)ethanone | 1-(2,4,6-Triisopropylphenyl)ethanone |
|---|---|---|
| Reduction Reactivity | Reducible with NaBH₄ or MgO catalysts | Requires LiAlH₄ for reduction |
| Crystal Structure | Forms hexameric H-bonded rings | Forms tetrameric H-bonded networks |
| Steric Hindrance | Moderate (C-H⋅⋅⋅O interactions) | High (prevents MgO-catalyzed reduction) |
The bulkier isopropyl groups hinder catalytic transfer hydrogenation over MgO, necessitating stronger reducing agents like LiAlH₄ . Crystallographic studies reveal that methyl-substituted analogs assemble into hexameric rings, whereas isopropyl derivatives form tetramers due to steric constraints .
Electronic Effects: Methyl vs. Hydroxy/Methoxy Groups
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone
Replacing methyl with hydroxy groups enhances polarity and hydrogen-bonding capacity:
- Solubility: Increased in polar solvents (e.g., water, ethanol) due to -OH groups.
- Reactivity: Hydroxy groups participate in keto-enol tautomerism, enabling chelation with metal ions.
- Applications: Potential use in antioxidant or metal-chelating agents.
2,4,6-Trimethoxyacetophenone
Methoxy groups (-OCH₃) are electron-donating, altering electronic density:
- UV Absorption : Enhanced π→π* transitions due to resonance effects.
- Stability : Reduced susceptibility to oxidation compared to hydroxy analogs.
Halogen-Substituted Analogs
2-Bromo-1-(2,4,6-trimethylphenyl)ethanone
The bromine atom introduces electrophilic character:
- Reactivity : Prone to nucleophilic substitution (e.g., SN2 reactions).
- Applications : Intermediate in Suzuki-Miyaura coupling or Grignard reactions.
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | MP (°C) | Reactivity with NaBH₄ | Crystal Structure |
|---|---|---|---|---|---|
| 1-(2,4,6-Trimethylphenyl)ethanone | C₁₁H₁₄O | 162.23 | ~80 | Yes | Hexameric rings |
| 1-(2,4,6-Triisopropylphenyl)ethanone | C₂₀H₃₀O | 286.45 | ~95 | No | Tetrameric networks |
| 2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone | C₁₅H₁₂O₄ | 256.25 | >200 | Yes (slow) | Layered H-bonding |
| 2-Bromo-1-(2,4,6-trimethylphenyl)ethanone | C₁₁H₁₃BrO | 241.12 | ~110 | No | Monoclinic |
Research Findings
- Steric Hindrance : Isopropyl groups reduce catalytic activity by 70% in transfer hydrogenation compared to methyl analogs .
- Hydrogen Bonding : Methyl-substituted derivatives exhibit shorter H-bond distances (2.8–3.0 Å) vs. isopropyl analogs (3.2–3.5 Å) .
- Synthetic Utility : Bromo derivatives enable cross-coupling reactions with >90% yield in palladium-catalyzed protocols .
Biological Activity
Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-, also referred to as 2-phenyl-1-(2,4,6-trimethylphenyl)ethanone, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for future research.
Chemical Structure and Properties
- Molecular Formula: C17H18O
- Molecular Weight: 238.32 g/mol
- Structure: The compound consists of two phenyl groups: a simple phenyl group and a bulky 2,4,6-trimethylphenyl group. This configuration contributes to its distinct chemical properties and potential biological interactions .
Synthesis Methods
Ethanone can be synthesized through various methods, including:
- Traditional Organic Synthesis: Utilizing standard reagents and conditions to create the compound.
- Continuous Flow Reactors: Employed in industrial settings for optimized mixing and heat transfer during synthesis.
- Advanced Purification Techniques: Such as distillation and recrystallization to achieve high-purity products.
Biological Activity
Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)- has garnered attention in pharmacological studies due to its potential therapeutic applications. Key areas of interest include:
Case Studies
- Antioxidant Studies:
- Cytotoxicity Assays:
Comparative Analysis with Similar Compounds
To contextualize the biological activity of Ethanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acetophenone | Contains one phenyl group | Moderate antioxidant properties |
| Benzophenone | Contains two phenyl groups | Notable UV absorption; limited bioactivity |
| 2,4,6-Trimethylacetophenone | Similar structure but lacks additional phenyl group | Exhibits cytotoxicity against cancer cells |
Ethanone stands out due to its combination of both a phenyl group and a bulky trimethylphenyl group, which may enhance its biological interactions compared to simpler structures .
Future Research Directions
Given the promising preliminary findings regarding the biological activity of Ethanone, further research is warranted. Suggested areas include:
- Mechanistic Studies: Investigating the specific pathways through which Ethanone exerts its biological effects.
- In Vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Analysis: Exploring modifications to the molecular structure to enhance potency or reduce toxicity.
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of Ethanone, 2-phenyl-1-(2,4,6-trimethylphenyl)-?
- Methodological Answer : The compound has the molecular formula C₂₆H₂₈O (MW: 356.50 g/mol) and features two aromatic systems: a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. Key structural insights include its InChI descriptor, which clarifies stereoelectronic interactions and substituent arrangement . While experimental data on melting/boiling points are limited, computational tools (e.g., XLogP3) predict a hydrophobic profile due to the methyl-substituted aromatic ring.
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : A plausible route involves Friedel-Crafts acylation , where 2,4,6-trimethylbenzene (mesitylene) reacts with a phenylacetyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃). Alternatively, Suzuki-Miyaura coupling could link pre-functionalized aromatic precursors. Reaction optimization should include monitoring steric hindrance from the trimethylphenyl group, which may necessitate elevated temperatures or prolonged reaction times .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific toxicological data are unavailable, general precautions include:
- P261 : Avoid inhalation of dust/particulates.
- P262 : Prevent skin/eye contact using gloves and goggles.
- Store in a cool, dry environment away from oxidizers, as recommended for structurally similar acetophenones .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence crystallographic packing and intermolecular interactions?
- Methodological Answer : Comparative crystallographic studies of analogous trimethylphenyl acetamides reveal that methyl groups introduce steric bulk, reducing π-π stacking and favoring van der Waals interactions. For example, in N-(2,4,6-trimethylphenyl)-acetamide, methyl substituents disrupt planarity, leading to non-coplanar molecular arrangements and altered lattice constants. Similar effects are expected in this compound, impacting solubility and solid-state reactivity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how can contradictory data be resolved?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (including 2D COSY/HSQC) resolves methyl group splitting and confirms aromatic substitution patterns.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation pathways.
- IR Spectroscopy : Identifies carbonyl stretching frequencies (≈1680–1720 cm⁻¹).
- Contradiction Resolution : Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) and consult standardized databases like NIST for reference spectra .
Q. How does the steric environment of the 2,4,6-trimethylphenyl group affect reactivity in electrophilic substitution reactions?
- Methodological Answer : The trimethylphenyl group creates a sterically hindered environment , directing electrophiles to the less-substituted phenyl ring. For example, nitration or halogenation reactions may favor the para position of the phenyl group over the methyl-rich aromatic system. Kinetic studies using competitive reactions with analogous compounds (e.g., acetomesitylene) can quantify steric effects .
Q. What strategies address discrepancies in reported physicochemical data (e.g., solubility, melting points)?
- Methodological Answer :
- Standardized Protocols : Use DSC (Differential Scanning Calorimetry) for melting point determination under inert atmospheres.
- Solubility Testing : Employ Hansen solubility parameters in varied solvents (e.g., DMSO, THF) with controlled humidity.
- Data Validation : Compare results against high-purity reference samples and peer-reviewed studies from authoritative sources like NIST .
Key Considerations for Experimental Design
- Synthetic Challenges : Prioritize anhydrous conditions to avoid hydrolysis of the ketone group.
- Spectroscopic Pitfalls : Overlapping signals in NMR (e.g., methyl protons) may require low-temperature experiments or deuterated solvents.
- Structural Analogues : Compare data with derivatives like 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethanone to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
